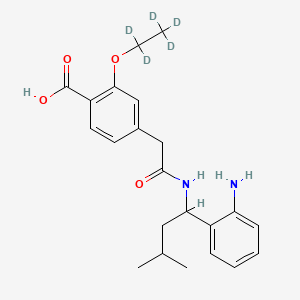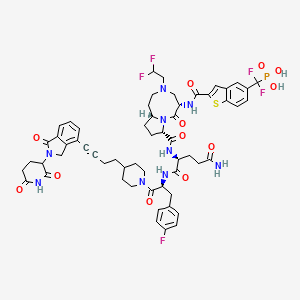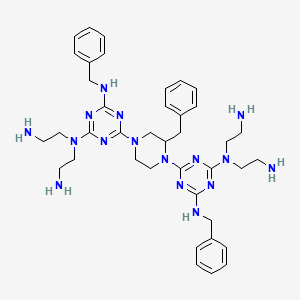
rac-2-Despiperidyl-2-amino Repaglinide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 is a deuterium-labeled derivative of Repaglinide, an insulin secretagogue used in the treatment of type-2 diabetes mellitus . This compound is primarily used as an internal standard for the quantification of Repaglinide in various analytical applications .
Preparation Methods
The synthesis of (Rac)-2-despiperidyl-2-amino Repaglinide-d5 involves the incorporation of deuterium atoms into the Repaglinide molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Reaction Conditions: The reaction is carried out under controlled conditions using deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
Industrial Production: Industrial production methods involve large-scale deuterium exchange reactions using specialized equipment to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
Scientific Research Applications
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 has a wide range of scientific research applications, including:
Mechanism of Action
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 exerts its effects by mimicking the action of Repaglinide. The mechanism involves:
Insulin Secretion: The compound enhances insulin secretion by blocking ATP-dependent potassium channels (KATP channels) in pancreatic β-cells.
Molecular Targets: The primary molecular target is the sulfonylurea receptor (SUR1) associated with KATP channels.
Pathways Involved: The inhibition of KATP channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers insulin release.
Comparison with Similar Compounds
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 can be compared with other similar compounds, such as:
Repaglinide: The non-deuterated version, which is widely used as an antidiabetic agent.
Nateglinide: Another insulin secretagogue with a similar mechanism of action but different chemical structure.
Mitiglinide: A compound with a similar therapeutic application but distinct pharmacokinetic properties.
The uniqueness of (Rac)-2-despiperidyl-2-amino Repaglinide-d5 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications .
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/i1D3,4D2 |
InChI Key |
OSCVKZCOJUTUFD-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)



![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)








